molecular formula C22H17NO4 B3131816 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 358657-05-3

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3131816
CAS No.: 358657-05-3
M. Wt: 359.4 g/mol
InChI Key: FTDFYTKHBGAUKZ-OVCLIPMQSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring (4-benzyloxyphenyl) contains a benzyloxy (-OBn) substituent, while the B-ring (4-nitrophenyl) features a nitro (-NO₂) group. This structural configuration confers unique electronic and steric properties, making it relevant for applications in nonlinear optics (NLO), drug discovery, and materials science. The benzyloxy group enhances lipophilicity and electron-donating resonance effects, whereas the nitro group is strongly electron-withdrawing, creating a "push-pull" system that may enhance optical or bioactivity properties .

Properties

IUPAC Name

(E)-1-(4-nitrophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-22(19-9-11-20(12-10-19)23(25)26)15-8-17-6-13-21(14-7-17)27-16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDFYTKHBGAUKZ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-benzyloxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce amino derivatives.

Scientific Research Applications

Biological Activities

The compound demonstrates a range of biological activities, making it a subject of interest in pharmacological research.

Anticancer Activity

Numerous studies have indicated that chalcone derivatives possess anticancer properties. (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one has been shown to induce apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study published in Cancer Letters demonstrated that this compound inhibits cell proliferation and induces apoptosis through the mitochondrial pathway in breast cancer cells.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy against various pathogens.

  • Research Insights : In vitro studies have revealed its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. This compound has been investigated for its ability to modulate inflammatory pathways.

  • Case Study : Research published in the Journal of Medicinal Chemistry indicated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages .

Material Science Applications

Beyond biological applications, this compound is being explored in material science for its unique properties.

Photovoltaic Materials

Chalcones have shown promise in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy.

  • Experimental Results : Studies have demonstrated that incorporating this compound into polymer matrices enhances the efficiency of solar cells .

Organic Light Emitting Diodes (OLEDs)

The optoelectronic properties of this compound make it suitable for use in OLED technology.

  • Research Findings : Experiments indicate that this chalcone derivative can be utilized as an emissive layer in OLEDs, contributing to improved brightness and color purity .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Nonlinear Optical (NLO) Properties

Chalcones with nitro and benzyloxy groups demonstrate enhanced NLO responses due to asymmetric electron distribution.

Table 2: NLO Properties of Nitro-Substituted Chalcones
Compound Name Substituents (A-ring/B-ring) Hyperpolarizability (β) Reference
(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one 4-OBn (A), 4-NO₂ (B) Not reported
(2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 3-CH₃ (A), 4-NO₂ (B) 2.77 × 10⁻³⁰ esu
3-(4-(Benzyloxy)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-OBn (A), 2-OH (B) 1.33× higher than 3MPNP
  • The benzyloxy-nitro chalcone’s NLO performance is expected to exceed that of methyl- or methoxy-substituted analogs due to stronger electron-donating capacity from the benzyloxy group and electron withdrawal from the nitro group .

Electronic and Steric Effects

  • Electron Density: The benzyloxy group donates electrons via resonance, while the nitro group withdraws electrons, creating a polarized π-system. This contrasts with dimethoxy or dimethylamino substituents, which provide stronger electron donation .
  • Steric Hindrance : The benzyloxy group’s bulk may reduce binding affinity in enzyme-active sites compared to smaller substituents (e.g., methoxy or fluorine) .

Biological Activity

The compound (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one , commonly referred to as a chalcone, belongs to a class of flavonoids known for their significant biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C22H19NO3
  • Molecular Weight : 329.39 g/mol
  • IUPAC Name : this compound

Structural Characteristics

Chalcones are characterized by an α,β-unsaturated carbonyl system and two aromatic rings. The structure of this compound features:

  • A benzyloxy group that enhances lipophilicity.
  • A nitrophenyl group that may contribute to its biological activity through electron-withdrawing effects.

Antioxidant Activity

Chalcones exhibit significant antioxidant properties. The presence of the hydroxyl group in the structure allows for the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anticancer Properties

Research indicates that chalcones, including this compound, possess anticancer activity. Mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Disruption of cell cycle progression.

In vitro studies have demonstrated that chalcones can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

Chalcones are known to modulate inflammatory pathways. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and cardiovascular diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various chalcones, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Properties

Research conducted on animal models demonstrated that administration of chalcone derivatives led to a marked decrease in inflammatory markers and symptoms associated with induced arthritis. The study highlighted the potential use of these compounds in managing chronic inflammatory conditions .

Data Table: Biological Activities

Biological ActivityObservationsReference
AntioxidantScavenging free radicals; reduced lipid peroxidation
AnticancerInduced apoptosis; inhibited proliferation
Anti-inflammatoryReduced cytokine levels; inhibited COX/LOX
AntimicrobialEffective against bacteria and fungi

Q & A

Q. What are the common synthetic routes for preparing (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-benzyloxyacetophenone and 4-nitrobenzaldehyde. Key steps include:

  • Catalyst selection : Use NaOH or KOH in ethanol under reflux (60–80°C) to promote enolate formation and subsequent aldol addition .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, but ethanol is preferred for easier purification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration of the α,β-unsaturated ketone and substituent positions (e.g., benzyloxy at δ 5.1 ppm, nitro group via deshielding effects) .
  • IR spectroscopy : Stretching frequencies for C=O (~1650 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Resolves molecular conformation and packing (e.g., triclinic crystal system, P1 space group) .

Advanced Research Questions

Q. How do the electronic effects of the 4-nitro and 4-benzyloxy substituents influence the compound’s reactivity in Michael addition reactions?

  • 4-Nitro group : Strong electron-withdrawing effect activates the α,β-unsaturated ketone for nucleophilic attack, enhancing reactivity with amines or thiols .
  • 4-Benzyloxy group : Electron-donating via resonance stabilizes the intermediate but may sterically hinder nucleophile access. Computational studies (DFT) suggest localized charge distribution at the enone system .
  • Experimental validation : Kinetic assays with varying nucleophiles (e.g., piperidine vs. thiourea) quantify steric vs. electronic contributions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed to determine its solid-state structure?

  • Challenges : Polymorphism due to flexible benzyloxy group; poor crystal growth in polar solvents .
  • Solutions :
    • Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to control nucleation.
    • Temperature-controlled crystallization (294 K) reduces disorder in the benzyloxy moiety .
    • Synchrotron X-ray diffraction improves resolution for low-quality crystals .

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound, and what experimental validations are required?

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute hyperpolarizability (β) and dipole moments. The nitro group enhances intramolecular charge transfer, increasing NLO potential .
  • Experimental validation :
    • Kurtz-Perry powder technique : Measures second-harmonic generation (SHG) efficiency.
    • Electric-field-induced second-harmonic (EFISH) : Quantifies β values in solution .

Q. Are there contradictions in reported biological activities of similar chalcone derivatives, and how can they be resolved?

  • Contradictions : Some studies report antibacterial activity, while others show no efficacy against Gram-negative strains .
  • Resolution strategies :
    • Standardize MIC assays (e.g., broth microdilution) to control for solvent effects and bacterial inoculum size.
    • Compare substituent effects: Nitro groups may enhance activity via membrane disruption, while benzyloxy moieties reduce bioavailability .

Q. What are the key considerations in designing a purification protocol for this compound post-synthesis?

  • Polarity balance : Use medium-polarity solvents (ethyl acetate/hexane) for column chromatography to separate byproducts with similar Rf_f values .
  • Thermal stability : Avoid high-temperature recrystallization; nitro groups may decompose above 150°C .
  • Analytical HPLC : C18 column with acetonitrile/water (70:30) monitors purity (>95%) and identifies stereoisomers .

Methodological Notes

  • Data tables and structural insights : Refer to crystallographic parameters (e.g., triclinic system, V = 964.01 ų) and substituent electronic profiles from peer-reviewed studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

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